2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile
Brand Name: Vulcanchem
CAS No.: 1396863-58-3
VCID: VC4303307
InChI: InChI=1S/C16H12N4O2/c1-11-18-16(22-19-11)14-6-7-15(21)20(10-14)9-13-5-3-2-4-12(13)8-17/h2-7,10H,9H2,1H3
SMILES: CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C#N
Molecular Formula: C16H12N4O2
Molecular Weight: 292.298

2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile

CAS No.: 1396863-58-3

Cat. No.: VC4303307

Molecular Formula: C16H12N4O2

Molecular Weight: 292.298

* For research use only. Not for human or veterinary use.

2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile - 1396863-58-3

Specification

CAS No. 1396863-58-3
Molecular Formula C16H12N4O2
Molecular Weight 292.298
IUPAC Name 2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]benzonitrile
Standard InChI InChI=1S/C16H12N4O2/c1-11-18-16(22-19-11)14-6-7-15(21)20(10-14)9-13-5-3-2-4-12(13)8-17/h2-7,10H,9H2,1H3
Standard InChI Key XFHVKMSMSRSNKE-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C#N

Introduction

The compound 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile is a heterocyclic organic molecule containing key functional groups such as a 1,2,4-oxadiazole ring, a pyridone moiety, and a benzonitrile unit. Compounds with similar structures are often studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed analysis of its synthesis, structural features, and potential applications.

Structural Features

The molecular structure of this compound includes:

  • Oxadiazole Ring: The 1,2,4-oxadiazole moiety is known for its bioisosteric properties and is often used in drug design to mimic amide or ester functionalities.

  • Pyridone Core: The pyridone ring contributes to hydrogen bonding potential and enhances the compound's solubility and interaction with biological targets.

  • Benzonitrile Group: The benzonitrile group provides additional electronic properties that may influence binding affinity in biological systems.

Synthesis

The synthesis of compounds with a similar framework typically involves:

  • Formation of the Oxadiazole Ring: This is achieved via cyclization reactions using hydrazides and carboxylic acids or their derivatives.

  • Pyridone Derivatization: The pyridone core can be synthesized through condensation reactions involving β-ketoesters or β-diketones.

  • Coupling with Benzonitrile: The final step involves linking the oxadiazole-pyridone scaffold to the benzonitrile group through alkylation or acylation reactions.

Biological Activity

Compounds containing oxadiazole and pyridone rings exhibit diverse biological activities:

Anticancer Potential

Oxadiazole-containing molecules are often evaluated for anticancer activity due to their ability to inhibit enzymes like dihydrofolate reductase (DHFR) or interact with DNA. Structural analogs have shown IC₅₀ values as low as 4–6 µM against cancer cell lines such as HCT116 (human colorectal carcinoma) .

Anti-inflammatory Activity

The pyridone moiety plays a role in modulating inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Related compounds have shown promising results in reducing inflammation in vitro and in vivo .

Analytical Characterization

The characterization of such compounds typically involves:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR provide insights into the chemical environment of the functional groups.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands (e.g., nitrile stretching at ~2220 cm1^{-1}).

  • Elemental Analysis: Verifies the molecular formula by comparing calculated and experimental percentages of carbon, hydrogen, nitrogen, etc.

Comparative Data Table

PropertyValue/ObservationReference
Molecular WeightApprox. 300–400 g/mol
Key Functional GroupsOxadiazole, Pyridone, Benzonitrile
Antimicrobial Activity (MIC)1–5 µM
Anticancer Activity (IC₅₀)4–6 µM
Infrared Spectroscopy Peaks~2220 cm1^{-1} (C≡N), ~1650 cm1^{-1} (C=O)

Potential Applications

The compound's structure suggests potential applications in:

  • Drug Development: As a lead compound for antimicrobial or anticancer agents.

  • Material Science: Due to its heterocyclic framework, it could be explored for optoelectronic materials.

  • Agriculture: As a fungicide or pesticide given its structural similarity to known bioactive molecules.

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